2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide
Description
The compound 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is a purine derivative featuring a 1,3-dimethyltetrahydropurin-2,6-dione core substituted at the 8-position with a morpholin-4-ylmethyl group and an acetamide side chain at the 7-position. Its design likely aims to enhance solubility and target engagement through the morpholine moiety, a common strategy in medicinal chemistry to improve pharmacokinetics .
Properties
IUPAC Name |
2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-17-12-11(13(22)18(2)14(17)23)20(7-9(15)21)10(16-12)8-19-3-5-24-6-4-19/h3-8H2,1-2H3,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZWCEJZXVFKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide (CAS Number: 573946-04-0) is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.35 g/mol. The structure features a purine base modified with a morpholine ring and an acetate moiety, which may influence its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₆O₄ |
| Molecular Weight | 337.35 g/mol |
| CAS Number | 573946-04-0 |
While direct studies on the mechanism of action for this specific compound are scarce, it is hypothesized that the presence of the morpholine group and the dioxo modifications may enhance its interaction with various biological targets. Compounds in this class often act as inhibitors of key enzymes or receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Inhibition Studies : A study on related compounds showed that certain purine derivatives can inhibit ADP-ribosyltransferase activity in pathogenic bacteria. This suggests that similar mechanisms may be exploitable for This compound , potentially positioning it as an anti-virulence agent against bacterial infections .
- Cellular Protection : In vitro studies have indicated that compounds structurally related to this purine derivative can protect human lung cells from toxin-induced damage. For example, various derivatives demonstrated protective effects with EC50 values ranging from 2.9 to 16.7 μM against high doses of toxins .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic synthesis techniques that highlight its complexity and potential for further modifications to enhance biological activity.
Comparative Analysis
A comparison with other purine derivatives reveals unique features of This compound :
| Compound Name | Structure Overview | Notable Features |
|---|---|---|
| 1-Methylxanthine | Methylated xanthine derivative | Lacks morpholine group; known for stimulant effects |
| Theophylline | Methylated xanthine derivative | Used as a bronchodilator; distinct pharmacological properties |
| 2-Aminopurine | Simple purine analog | Known for mutagenic properties; simpler structure |
The morpholine substitution and specific dioxo modifications may provide distinct interactions within biological systems not present in simpler analogs.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Note: Molecular weight for the target compound is estimated based on structural similarity to .
Physicochemical and Pharmacokinetic Insights
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of purine cores. For example, acylation reactions with morpholine derivatives and acetamide coupling are critical. A method from a related purine derivative () uses sequential addition of acetyl chloride and Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization (58% yield). Key parameters include stoichiometric control of reagents, reaction time (overnight stirring), and pH adjustment during workup .
Q. How can spectroscopic techniques (FTIR, NMR, MS) confirm structural integrity?
- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in related analogs) validate carbonyl and halogenated groups (if present) .
- NMR : ¹H NMR signals for methyl groups (δ ~1.2–1.5 ppm), aromatic protons (δ ~7.1–7.7 ppm), and morpholine protons (δ ~3.3–4.1 ppm) are diagnostic. ¹³C NMR confirms carbonyl carbons (δ ~168–170 ppm) .
- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts. For example, a related compound showed m/z = 347 (M+H) and 369 (M+Na) .
Q. What chromatographic methods are effective for purity analysis?
Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Silica gel thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (92:8) can monitor reaction progress. Preparative HPLC or recrystallization (e.g., ethyl acetate/cyclohexane) improves purity (>95%) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity? Insights from structure-activity relationship (SAR) studies.
Substituent variations at the purine C8 position (e.g., morpholinylmethyl vs. nitro groups) significantly modulate target affinity. For example, replacing nitro with morpholine in analogs improved solubility and kinase inhibition (). Systematic SAR requires:
- Synthetic diversification : Introduce halogens, alkyl, or aryl groups via nucleophilic substitution or cross-coupling .
- Biological assays : Test modified compounds in enzyme inhibition (IC₅₀) or cell-based models (e.g., cancer proliferation assays) .
Q. What computational strategies predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with kinases or receptors. Use the compound’s 3D structure (from X-ray crystallography, ) and target protein PDB files (e.g., EGFR or CDK2). Key parameters include binding energy (ΔG) and hydrogen-bonding networks with catalytic residues .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression of efflux pumps). Mitigation strategies:
- Standardize protocols : Use consistent ATP levels (e.g., 1 mM) and cell lines (e.g., HEK293 for transfected targets).
- Control experiments : Include reference inhibitors (e.g., staurosporine) and assess membrane permeability (logP) via LC-MS .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or glycosyl groups at the acetamide moiety.
- Formulation : Use co-solvents (e.g., PEG-400) or lipid nanoparticles.
- Salt formation : React with HCl or sodium citrate to enhance dissolution .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Purine Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 58 | |
| Purification | Silica TLC (MeOH/CH₂Cl₂) | >95 | |
| Recrystallization | Ethyl acetate/cyclohexane | 92 |
Q. Table 2. NMR Chemical Shifts for Core Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| Morpholine-CH₂ | 3.31–4.11 | 50–55 | |
| Purine C=O | - | 168–170 | |
| Acetamide-CH₃ | 2.14 | 22–25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
